N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide
Description
N-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a 3,4-dimethoxybenzyl group at the N1 position and a 2,4,5-trifluorophenylacetamide moiety at the C4 position. This compound is structurally characterized by its dual aromatic systems—a methoxy-substituted benzyl group and a highly fluorinated phenyl ring—linked via a flexible piperidine-acetamide scaffold.
Properties
Molecular Formula |
C22H25F3N2O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C22H25F3N2O3/c1-29-20-4-3-14(9-21(20)30-2)13-27-7-5-16(6-8-27)26-22(28)11-15-10-18(24)19(25)12-17(15)23/h3-4,9-10,12,16H,5-8,11,13H2,1-2H3,(H,26,28) |
InChI Key |
CREBKTRRAYARQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC3=CC(=C(C=C3F)F)F)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidin-4-amine
Piperidin-4-amine is reacted with 3,4-dimethoxybenzyl chloride/bromide in the presence of a base (e.g., KCO) in polar aprotic solvents like acetonitrile or DMF.
Reaction Conditions
Reductive Amination (Alternative Route)
Piperidin-4-one is condensed with 3,4-dimethoxybenzylamine using NaBHCN or NaBH(OAc) in methanol or THF.
Optimized Protocol
Synthesis of 2-(2,4,5-Trifluorophenyl)acetic Acid
Friedel-Crafts Acylation
2,4,5-Trifluorophenylacetic acid is synthesized via Friedel-Crafts acylation of 1,2,4-trifluorobenzene with chloroacetyl chloride, followed by hydrolysis.
Key Steps
Grignard Addition (Alternative Route)
2,4,5-Trifluorophenylmagnesium bromide is reacted with ethyl cyanoacetate, followed by acidic hydrolysis.
Yield : 58%
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The most widely reported method uses EDCI/HOBt or DCC/DMAP in dichloromethane or THF.
Protocol
Mixed Anhydride Method
Employing isobutyl chloroformate and N-methylmorpholine in THF:
Yield : 70%
Purification and Characterization
Crystallization
The crude product is recrystallized from ethyl acetate/hexane (3:1) to afford white crystals.
Purity
Chromatographic Methods
Flash chromatography (SiO, EtOAc/hexane 1:2 → 1:1) is used for small-scale purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| EDCI/DMAP | 82 | 99.5 | Moderate | High |
| Mixed Anhydride | 70 | 98.2 | Low | Moderate |
| Reductive Amination | 72 | 97.8 | High | High |
Challenges and Solutions
Steric Hindrance
The 2,4,5-trifluorophenyl group induces steric hindrance during coupling. Solutions:
Epimerization Risk
Basic conditions may racemize chiral centers. Mitigation:
Industrial-Scale Considerations
Patents (WO2014061034A1, EP0983238A1) emphasize:
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes in the body.
Biological Research: It is used as a tool compound to investigate biological pathways and mechanisms, particularly those involving neurotransmission and signal transduction.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials or chemical intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neurotransmission and cellular responses.
Comparison with Similar Compounds
Pyrrolidinone and Quinoline Derivatives
- Compound 9 (6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide): Shares the 3,4-dimethoxybenzyl-piperidine scaffold but incorporates a sulfonamide group and a pyrrolidinone ring. It exhibits potent AChE inhibition (IC₅₀ = 0.01 µM), likely due to the electron-withdrawing sulfonamide enhancing interactions with the enzyme’s catalytic site. In contrast, the target compound’s trifluorophenylacetamide group may confer greater metabolic stability and lipophilicity .
- Compound 23 (N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide): Lacks fluorination but includes an indolin-2-one moiety.
Fluorinated Arylacetamide Derivatives
- N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide : A simpler fluorinated acetamide with a piperazine ring. While it shares fluorine’s electronegativity, the lack of a dimethoxybenzyl group limits its CNS penetration and AChE affinity compared to the target compound .
Phospholipase A2 (PLA2) Inhibitors
Rilapladib (Goxalapladib)
- Structure : Contains a 1,8-naphthyridine core, a difluorophenyl group, and a trifluoromethyl biphenyl moiety.
- Activity: Potent PLA2 inhibitor (IC₅₀ = 0.23 nM) for atherosclerosis and Alzheimer’s disease. However, Rilapladib’s naphthyridine scaffold provides rigid π-π stacking interactions absent in the target compound .
Dichlorophenylacetamide Crystallographic Analysis
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Exhibits conformational flexibility in the solid state, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. The target compound’s trifluorophenyl group likely imposes greater steric constraints, reducing rotational freedom and stabilizing receptor-bound conformations .
Fluorinated Fentanyl Analogues
- p-Fluoro-isobutyrylfentanyl: Features a 4-fluorophenyl group and piperidine core. The target compound’s 2,4,5-trifluorophenylacetamide introduces multiple fluorine atoms, which may reduce metabolic degradation (via blocking cytochrome P450 oxidation) compared to mono-fluorinated analogues. However, increased fluorine content could elevate toxicity risks .
Data Table: Key Structural and Pharmacological Comparisons
Key Research Findings
Scaffold Flexibility : Unlike rigid naphthyridine or pyrazole cores, the piperidine-acetamide scaffold allows conformational adaptability, which may broaden therapeutic applicability but reduce selectivity .
Metabolic Stability : The trifluorophenyl group likely resists oxidative metabolism better than methoxy or chlorinated groups, as seen in related fluorinated fentanyls .
Biological Activity
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide, also known as Y042-1199, is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of Y042-1199 is with a molecular weight of 422.45 g/mol. The compound features a piperidine ring substituted with a 3,4-dimethoxybenzyl group and an acetamide functional group linked to a trifluorophenyl moiety. Its structural complexity suggests various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H25F3N2O3 |
| Molecular Weight | 422.45 g/mol |
| LogP (Partition Coefficient) | 2.996 |
| Water Solubility (LogSw) | -3.19 |
| Polar Surface Area | 42.965 Ų |
Research indicates that compounds similar to Y042-1199 exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structural motifs have shown efficacy in inhibiting cancer cell proliferation.
- CNS Activity : The piperidine ring suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.
Antitumor Potential
A study focusing on the antitumor properties of compounds related to Y042-1199 demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
CNS Effects
Preliminary investigations into the central nervous system (CNS) effects of Y042-1199 indicated that it may act as a modulator of neurotransmitter release. In vitro studies showed that the compound could enhance dopaminergic activity, which is crucial for mood regulation and cognitive functions.
Case Studies
-
In Vitro Anticancer Study :
- Objective : To evaluate the cytotoxic effects of Y042-1199 on human breast cancer cells (MCF-7).
- Method : MCF-7 cells were treated with varying concentrations of Y042-1199 for 24 hours.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM.
-
Neuropharmacological Assessment :
- Objective : To assess the impact of Y042-1199 on neurotransmitter levels in rat brain slices.
- Method : Rat brain slices were incubated with Y042-1199 and analyzed for dopamine release.
- Results : A significant increase in dopamine levels was noted compared to control groups.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, piperidine functionalization, and fluorophenyl group introduction. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for amide bond formation .
- Temperature control : Exothermic steps (e.g., benzylation) require cooling to prevent side reactions .
- Catalyst use : Triethylamine or DMAP may accelerate coupling reactions .
- Purity monitoring : Techniques like TLC and HPLC ensure intermediate purity (>95%) before proceeding .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxybenzyl, trifluorophenyl groups) .
- X-ray crystallography : Resolve conformational ambiguities, such as piperidine ring puckering or amide bond orientation .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., 416.38 g/mol) and detect isotopic patterns for fluorine .
Advanced Research Questions
Q. What methodologies are recommended for identifying pharmacological targets of this compound?
- Methodological Answer :
- Radioligand binding assays : Screen against receptor panels (e.g., GPCRs, ion channels) to identify high-affinity targets .
- Molecular docking : Use software like AutoDock to predict interactions with enzymes (e.g., kinases) or neurotransmitter transporters .
- Functional assays : Measure cAMP levels or calcium flux in cell lines expressing candidate receptors to validate activity .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability, metabolism (via LC-MS), and blood-brain barrier penetration to explain efficacy gaps .
- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect active/inactive metabolites .
- Dose-response recalibration : Adjust dosing regimens in animal models to match in vitro IC values .
Q. What strategies are effective for evaluating the compound’s toxicity profile?
- Methodological Answer :
- Acute toxicity testing : Conduct OECD Guideline 423 studies in rodents, monitoring organ weight changes and histopathology .
- Genotoxicity assays : Use Ames tests or comet assays to assess DNA damage potential .
- In silico prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity and cardiotoxicity risks based on structural motifs (e.g., fluorophenyl groups) .
Q. How can computational modeling improve understanding of structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR modeling : Corrogate substituent effects (e.g., fluorine position, methoxy groups) with bioactivity using descriptors like logP and polar surface area .
- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability over time (e.g., piperidine interactions with hydrophobic pockets) .
- Free-energy perturbation : Quantify the impact of modifying substituents (e.g., replacing fluorine with chlorine) on binding affinity .
Q. What experimental approaches resolve solubility challenges in formulation studies?
- Methodological Answer :
- Co-solvent systems : Test PEG 400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Screen with HCl or sodium salts to improve crystallinity .
- Nanoformulation : Use lipid nanoparticles or micelles to increase bioavailability for in vivo studies .
Q. How can researchers design SAR studies to optimize bioactivity?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxybenzyl with 4-fluorobenzyl) and compare IC values .
- Bioisosteric replacement : Substitute the trifluorophenyl group with isosteres like thiophene to balance lipophilicity and metabolic stability .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors in the acetamide group) for scaffold refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
